molecular formula C9H16N2O2 B2470694 4-(Pyrrolidin-2-ylcarbonyl)morpholine CAS No. 1096446-01-3

4-(Pyrrolidin-2-ylcarbonyl)morpholine

Cat. No.: B2470694
CAS No.: 1096446-01-3
M. Wt: 184.239
InChI Key: PKXDNQMIUVUJGQ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-ylcarbonyl)morpholine is a compound that features a morpholine ring attached to a pyrrolidine ring via a carbonyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both morpholine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-ylcarbonyl)morpholine typically involves the reaction of morpholine with a pyrrolidine derivative. One common method is the reaction of morpholine with pyrrolidine-2-carboxylic acid or its derivatives under appropriate conditions. For instance, the reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-ylcarbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the morpholine or pyrrolidine rings .

Properties

IUPAC Name

morpholin-4-yl(pyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXDNQMIUVUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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